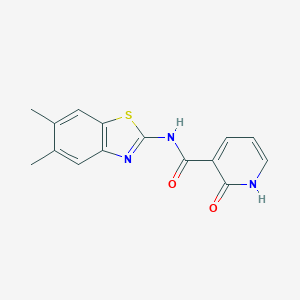
Rifamycin B methylmorpholinylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifamycin B methylmorpholinylamide is a synthetic compound that has been widely used in scientific research. It is a derivative of rifamycin B, which is a natural antibiotic produced by the bacterium Amycolatopsis mediterranei. Rifamycin B methylmorpholinylamide has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of rifamycin B methylmorpholinylamide involves the binding of the compound to the beta subunit of bacterial RNA polymerase. This binding prevents the formation of the RNA-DNA hybrid, which is required for transcription to occur. As a result, the transcription of bacterial genes is inhibited, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
Rifamycin B methylmorpholinylamide has been found to have a variety of biochemical and physiological effects. It has been shown to be effective against a wide range of bacterial species, including both gram-positive and gram-negative bacteria. It has also been found to have antifungal activity. In addition, rifamycin B methylmorpholinylamide has been shown to have anti-inflammatory and immunosuppressive effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of rifamycin B methylmorpholinylamide is its specificity for bacterial RNA polymerase. This makes it a valuable tool in the study of bacterial gene expression. However, one limitation of rifamycin B methylmorpholinylamide is its potential toxicity. It has been found to be toxic to mammalian cells at high concentrations, which limits its use in some experiments.
Orientations Futures
There are several future directions for the use of rifamycin B methylmorpholinylamide in scientific research. One area of interest is the development of new antibiotics based on the structure of rifamycin B methylmorpholinylamide. Another area of interest is the study of the compound's anti-inflammatory and immunosuppressive effects, which could have potential applications in the treatment of autoimmune diseases. Finally, the use of rifamycin B methylmorpholinylamide in combination with other compounds is an area of ongoing research, as researchers seek to develop more effective treatments for bacterial infections.
Méthodes De Synthèse
Rifamycin B methylmorpholinylamide is synthesized through a multistep process that involves the modification of rifamycin B. The first step involves the addition of a morpholine group to the rifamycin B molecule. This is followed by the addition of a methyl group to the morpholine nitrogen, which results in the formation of rifamycin B methylmorpholinylamide.
Applications De Recherche Scientifique
Rifamycin B methylmorpholinylamide has been used in a wide range of scientific research applications. It has been found to be effective in inhibiting the transcription of bacterial RNA polymerase, making it a valuable tool in the study of bacterial gene expression. It has also been used in the study of DNA replication and repair, as well as in the development of new antibiotics.
Propriétés
Numéro CAS |
17863-72-8 |
|---|---|
Formule moléculaire |
C28H34N2O7S |
Poids moléculaire |
853.9 g/mol |
Nom IUPAC |
[(9E,19E,21E)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-[methyl(morpholin-4-yl)amino]-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C44H59N3O14/c1-22-12-11-13-23(2)43(55)45-29-20-31(58-21-32(49)46(9)47-15-18-57-19-16-47)33-34(39(29)53)38(52)27(6)41-35(33)42(54)44(8,61-41)59-17-14-30(56-10)24(3)40(60-28(7)48)26(5)37(51)25(4)36(22)50/h11-14,17,20,22,24-26,30,36-37,40,50-53H,15-16,18-19,21H2,1-10H3,(H,45,55)/b12-11+,17-14+,23-13+ |
Clé InChI |
KVZBIZXKBYFSRM-NQIJCCSXSA-N |
SMILES isomérique |
CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)N5CCOCC5)\C |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)N5CCOCC5)C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)N5CCOCC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)
![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)



![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)

![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)

